![molecular formula C7H16N2 B3431388 1,3-Dimethylpiperidin-4-amine CAS No. 900642-45-7](/img/structure/B3431388.png)
1,3-Dimethylpiperidin-4-amine
Overview
Description
1,3-Dimethylpiperidin-4-amine is a chemical compound with the molecular formula C7H16N2 . It has an average mass of 128.215 Da and a monoisotopic mass of 128.131348 Da . It is also known by other names such as 1,3-Dimethyl-4-piperidinamin, 1,3-Dimethyl-4-piperidinamine, and 1,3-Dimethyl-piperidin-4-ylamine .
Molecular Structure Analysis
The molecular structure of 1,3-Dimethylpiperidin-4-amine consists of a piperidine ring with two methyl groups attached to the 1 and 3 positions, and an amine group attached to the 4 position .Physical And Chemical Properties Analysis
1,3-Dimethylpiperidin-4-amine has a density of 0.9±0.1 g/cm3, a boiling point of 147.8±8.0 °C at 760 mmHg, and a vapor pressure of 4.4±0.3 mmHg at 25°C . It also has an enthalpy of vaporization of 38.5±3.0 kJ/mol and a flash point of 44.8±13.6 °C . Its index of refraction is 1.458, and it has a molar refractivity of 39.6±0.3 cm3 .Scientific Research Applications
Catalyst for Fischer Indole Synthesis
1,3-Dimethylpiperidin-4-amine (DMAP) based ionic liquids have been used as efficient catalysts for the synthesis of indoles via the Fischer indole synthesis . This method is environmentally friendly, requiring only minimum catalyst loading .
Catalyst for 1H-Tetrazole Synthesis
DMAP based ionic liquids have also been used as catalysts for the synthesis of 1H-tetrazoles via click chemistry . This reaction was carried out under a solvent-free environment .
Green Alternative to Traditional Solvents
The use of ionic liquids (ILs) such as those based on DMAP has seen a rapid increase in recent years as a green alternative to traditional solvents in organic synthesis .
Thermal Stability
Thermal studies (TGA, DTG and DSC) of DMAP-ILs have been carried out to elicit their stability for temperature-dependent reactions .
Structural and Transport Properties
Application of molecular dynamics simulations provided valuable insights into the structural and transport properties of these ionic liquids .
Stability Evaluation
An MP2 method was applied to evaluate the stability of the compound via binding energy calculations .
Mechanism of Action
Target of Action
Similar compounds have been used as catalysts in organic synthesis .
Mode of Action
It’s worth noting that related compounds, such as n,n-dimethylpyridin-4-amine (dmap), have been used as catalysts in organic reactions . As catalysts, these compounds likely interact with their targets to lower the activation energy of the reaction, thereby increasing the rate of the reaction .
Biochemical Pathways
Related compounds have been used in the synthesis of indoles and 1h-tetrazoles . These reactions likely involve multiple biochemical pathways, including those related to nitrogen metabolism .
Result of Action
As a catalyst in organic reactions, it likely facilitates the formation of new chemical bonds, leading to the synthesis of new compounds .
properties
IUPAC Name |
1,3-dimethylpiperidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-6-5-9(2)4-3-7(6)8/h6-7H,3-5,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLFDKDVGHUCVFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60629736 | |
Record name | 1,3-Dimethylpiperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60629736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethylpiperidin-4-amine | |
CAS RN |
30648-81-8, 900642-45-7 | |
Record name | 1,3-Dimethylpiperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60629736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-dimethylpiperidin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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